4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide
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Overview
Description
4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide is an organic compound with the molecular formula C16H16BrNO3 and a molecular weight of 350.20714 . This compound is characterized by the presence of a bromine atom, a methoxy group, and a phenoxyethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a bromobenzene derivative using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated product undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group is then substituted with a methoxyphenoxyethyl group through a nucleophilic substitution reaction.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide involves its interaction with specific molecular targets. Studies have shown that it can act as an agonist of the serotonin 5-HT2A receptor and as an antagonist of the dopamine D2 receptor. These interactions can lead to changes in mood and behavior, as well as neuroprotective effects and increased dopamine levels in the brain.
Comparison with Similar Compounds
4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide can be compared with similar compounds such as:
2-(4-Bromo-3-methylphenoxy)ethan-1-amine: This compound is a derivative of the phenylethylamine class and has been studied for its potential use in scientific research.
Benzamide, N-(4-methoxyphenyl)-3-bromo-: This compound has a similar structure but with different substituents, leading to variations in its chemical properties and applications.
2-Bromo-N-(3,4-dimethylphenyl)benzamide: Another similar compound with different substituents, used in various research applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C16H16BrNO3 |
---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-methoxyphenoxy)ethyl]benzamide |
InChI |
InChI=1S/C16H16BrNO3/c1-20-14-3-2-4-15(11-14)21-10-9-18-16(19)12-5-7-13(17)8-6-12/h2-8,11H,9-10H2,1H3,(H,18,19) |
InChI Key |
FXIRDYCANMFSRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OCCNC(=O)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
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